molecular formula C4H8Cl2NNaO3S B12760167 Auriclosene monosodium CAS No. 1073913-47-9

Auriclosene monosodium

Cat. No.: B12760167
CAS No.: 1073913-47-9
M. Wt: 244.07 g/mol
InChI Key: NMHCZZRJHKDTBE-UHFFFAOYSA-M
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Description

Auriclosene monosodium, a synthetic chlorinated taurine derivative, belongs to the aganocide class of antimicrobial agents. It inactivates bacterial surface proteins by targeting thiol groups, leading to rapid bactericidal effects . This mechanism reduces the likelihood of resistance development, making it effective against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Clinical studies, including a Phase II trial involving 129 pediatric patients with non-bullous impetigo, demonstrated its efficacy (85% clinical success rate) and favorable safety profile, with rare adverse effects such as mild itching or rash . Auriclosene is also under investigation for preventing catheter-associated urinary tract infections (CAUTIs) by inhibiting biofilm formation and crystal deposition in neurogenic bladder patients .

Properties

CAS No.

1073913-47-9

Molecular Formula

C4H8Cl2NNaO3S

Molecular Weight

244.07 g/mol

IUPAC Name

sodium;2-(dichloroamino)-2-methylpropane-1-sulfonate

InChI

InChI=1S/C4H9Cl2NO3S.Na/c1-4(2,7(5)6)3-11(8,9)10;/h3H2,1-2H3,(H,8,9,10);/q;+1/p-1

InChI Key

NMHCZZRJHKDTBE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CS(=O)(=O)[O-])N(Cl)Cl.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of auriclosene monosodium involves several steps. The primary synthetic route includes the reaction of 2,2-dimethylpropane-1-sulfonic acid with sodium hypochlorite to form the desired compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the monosodium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain the final product .

Chemical Reactions Analysis

Auriclosene monosodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Auriclosene monosodium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of auriclosene monosodium involves its antimicrobial properties. It acts by disrupting the cell membranes of microbial pathogens, leading to cell lysis and death. The compound targets various molecular pathways involved in microbial survival, making it effective against a broad spectrum of bacteria .

Comparison with Similar Compounds

Comparison with Monosodium Urate (MSU)

Structural and Functional Differences
Parameter Auriclosene Monosodium Monosodium Urate (MSU)
Chemical Structure Chlorinated taurine derivative with sodium Sodium salt of uric acid
Primary Function Antimicrobial agent Pathological crystal in gout
Mechanism Thiol group inactivation on bacterial proteins Crystallization in synovial fluid, triggering inflammation
Clinical Relevance Treats bacterial infections and CAUTIs Diagnostic marker and therapeutic target in gout
Research Findings Phase II success in impetigo MSU crystals induce IL-1β and TNFα in gout models

Key Contrasts :

  • Biological Role : Auriclosene is a therapeutic agent, while MSU is a pathological byproduct.
  • Interaction with Proteins : Auriclosene binds bacterial thiols, whereas MSU adsorbs IgG and complement proteins, exacerbating inflammation .
  • Crystallization : Unlike MSU, Auriclosene prevents crystal deposition in catheters, highlighting its prophylactic utility .

Comparison with Monosodium Glutamate (MSG)

Structural and Functional Differences
Parameter This compound Monosodium Glutamate (MSG)
Chemical Structure Chlorinated taurine derivative with sodium Sodium salt of glutamic acid
Primary Function Antimicrobial agent Flavor enhancer in food industry
Mechanism Bactericidal via protein inactivation Enhances umami taste via glutamate receptors
Clinical Relevance Infection control Linked to neurotoxicity in high doses
Research Findings Reduces biofilm formation in catheters Decreases succinate dehydrogenase activity in rats

Key Contrasts :

  • Toxicity Profile : Auriclosene exhibits minimal toxicity in clinical trials, whereas MSG causes neuronal loss in neonatal models .
  • Regulatory Status : Auriclosene is patented for medical use, while MSG is regulated as a food additive .

Comparison with Other Sodium Salts (Monosodium Phosphate)

Parameter This compound Monosodium Phosphate
Chemical Structure Chlorinated taurine derivative with sodium Sodium dihydrogen phosphate (NaH₂PO₄)
Primary Function Antimicrobial agent Food additive (acidity regulator, emulsifier)
Mechanism Disrupts bacterial membranes Modulates pH and texture in processed foods
Clinical Relevance Infection prophylaxis in catheters No direct therapeutic application
Research Findings Effective against MRSA and VRE Faces competition from alternative phosphates

Key Contrasts :

  • Market Dynamics: Auriclosene addresses unmet medical needs, while monosodium phosphate competes in a saturated industrial market .
  • Biological Activity: Auriclosene’s specificity for bacterial targets contrasts with monosodium phosphate’s broad physicochemical role.

Q & A

Q. How can researchers optimize formulation strategies to enhance this compound’s stability in aqueous environments?

  • Test lyophilization or nanoparticle encapsulation to prevent hydrolysis.
  • Characterize formulations using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .
  • Validate stability under accelerated conditions (e.g., ICH Q1A guidelines) and include long-term storage data in Supporting Information .

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